![molecular formula C48H62S6 B12559145 3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene CAS No. 155143-84-3](/img/structure/B12559145.png)
3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound belonging to the class of thiophene-based conjugated polymers. These compounds are known for their exceptional optical and conductive properties, making them highly valuable in electronic and optoelectronic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene typically involves organometallic polycondensation strategies. Nickel- and palladium-based catalytic systems are commonly used. Some of the popular methods include:
- Nickel-catalyzed Kumada catalyst-transfer polycondensation
- Nickel-catalyzed deprotonative cross-coupling polycondensation
- Palladium-catalyzed Suzuki–Miyaura coupling
- Migita–Kosugi–Stille coupling
These methods offer controlled molecular weight, low polydispersity index, high regioregularity, and tunable optoelectronic properties .
Industrial Production Methods: the use of direct arylation polymerization (DArP) protocol is gaining attention due to its cost-effectiveness and environmentally friendly approach .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene undergoes various types of chemical reactions, including:
- Oxidation
- Reduction
- Substitution
Common Reagents and Conditions: Common reagents used in these reactions include:
- Oxidizing agents such as hydrogen peroxide and potassium permanganate
- Reducing agents like lithium aluminum hydride
- Substitution reagents including halogens and organometallic compounds
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiophene rings .
Applications De Recherche Scientifique
3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene has a wide range of scientific research applications, including:
- Chemistry : Used in the synthesis of novel conjugated polymers with unique optical and electronic properties.
- Biology : Potential applications in bioelectronics and biosensors.
- Medicine : Investigated for use in drug delivery systems and medical imaging.
- Industry : Employed in the development of organic solar cells, light-emitting diodes (LEDs), and other optoelectronic devices .
Mécanisme D'action
The mechanism of action of 3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene involves its interaction with molecular targets and pathways related to its conductive and optical properties. The compound’s conjugated structure allows for efficient charge transport and light absorption, making it suitable for use in electronic and optoelectronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds:
- Poly(3-hexylthiophene) (P3HT)
- Poly(3,4-ethylenedioxythiophene) (PEDOT)
- Poly(thiophene-2,5-diyl)
Uniqueness: 3-Hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene stands out due to its highly conjugated structure, which provides enhanced optical and conductive properties compared to other similar compounds. This makes it particularly valuable for advanced electronic and optoelectronic applications .
Propriétés
Numéro CAS |
155143-84-3 |
|---|---|
Formule moléculaire |
C48H62S6 |
Poids moléculaire |
831.4 g/mol |
Nom IUPAC |
3-hexyl-5-[4-hexyl-5-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-2-[5-(3-hexylthiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C48H62S6/c1-5-9-13-17-21-35-29-31-49-45(35)39-25-27-41(51-39)47-37(23-19-15-11-7-3)33-43(53-47)44-34-38(24-20-16-12-8-4)48(54-44)42-28-26-40(52-42)46-36(30-32-50-46)22-18-14-10-6-2/h25-34H,5-24H2,1-4H3 |
Clé InChI |
FWWUKSJVPZQOKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1=C(SC=C1)C2=CC=C(S2)C3=C(C=C(S3)C4=CC(=C(S4)C5=CC=C(S5)C6=C(C=CS6)CCCCCC)CCCCCC)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2(5H)-Furanone, 4-[3-(trifluoromethyl)phenyl]-](/img/structure/B12559064.png)
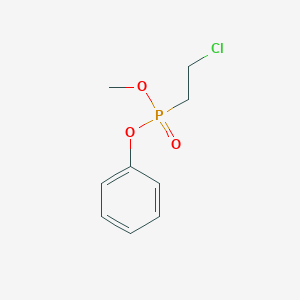
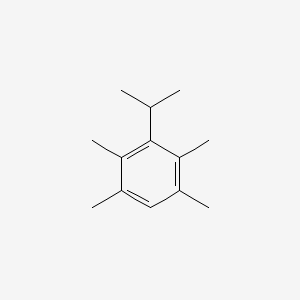

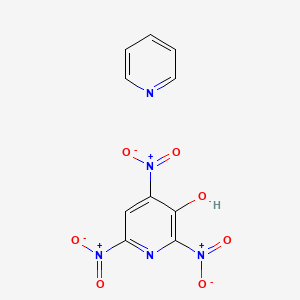
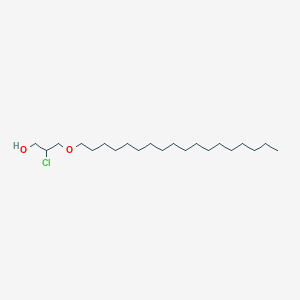
![2-Chloro-2-[chloro(fluoro)methoxy]-1,1,1-trifluoroethane](/img/structure/B12559105.png)
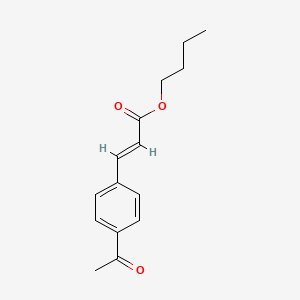
![3,4-Di-tert-butyl-2-methoxy-5-[2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl phosphate](/img/structure/B12559111.png)
![Diethyl [(2-methoxypyridin-4-yl)methyl]phosphonate](/img/structure/B12559120.png)
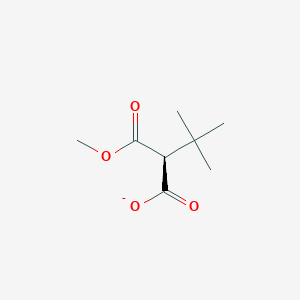
![N-[(3-{(E)-[(4-Nitrophenyl)methylidene]amino}phenoxy)methyl]acetamide](/img/structure/B12559129.png)

![(Ethane-1,2-diyl)bis[di(butan-2-yl)phosphane]](/img/structure/B12559139.png)
